molecular formula C14H12O3 B104628 4-(2-Naphthyl)-4-oxobutanoic acid CAS No. 1590-22-3

4-(2-Naphthyl)-4-oxobutanoic acid

Cat. No. B104628
CAS RN: 1590-22-3
M. Wt: 228.24 g/mol
InChI Key: GZKLCZIMSAHQDR-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)-4-oxobutanoic acid is a chemical compound that features a naphthyl group attached to a butanoic acid moiety. The structure of similar compounds has been characterized by various spectroscopic methods, including FT-IR, NMR, and single crystal X-ray diffraction, which provide detailed information about the molecular structure and confirm the identity of synthesized materials .

Synthesis Analysis

The synthesis of related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves ring-opening reactions of itaconic anhydride with aminoacetophenone derivatives . Another similar compound, N-1-Naphthyl-3-oxobutanamide, is synthesized and used as a precursor in the synthesis of various heterocyclic compounds, demonstrating the versatility of naphthyl-containing butanoic acids in organic synthesis .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using single crystal X-ray diffraction. For instance, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid belongs to the triclinic unit cell, with specific unit cell dimensions and space group parameters . The structure of 4-(2-Naphthyl)butanoic acid itself crystallizes in a centrosymmetric space group, with hydrogen bonds forming cyclic dimers and a distinctive arrangement of aromatic rings and aliphatic chains .

Chemical Reactions Analysis

The reactivity of naphthyl-containing butanoic acids is highlighted by their ability to undergo various chemical transformations. For example, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine derivatives, which can further react to form a wide array of heterocyclic compounds, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are studied using different analytical techniques. The thermal stability is assessed by thermal analysis methods such as DTA and TGA . The vibrational wavenumbers, computed using HF and DFT methods, provide insights into the vibrational properties of the molecules . Additionally, the molecular electrostatic potential, HOMO and LUMO analysis, and first hyperpolarizability are investigated to understand the electronic properties and stability of the molecule .

Safety And Hazards

While specific safety and hazard information for “4-(2-Naphthyl)-4-oxobutanoic acid” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future directions for “4-(2-Naphthyl)-4-oxobutanoic acid” and related compounds could involve designing new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

4-naphthalen-2-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKLCZIMSAHQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277380
Record name 4-(2-Naphthyl)-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Naphthyl)-4-oxobutanoic acid

CAS RN

1590-22-3
Record name 1590-22-3
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Record name 1590-22-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Naphthyl)-4-oxobutanoic acid
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Record name γ-Oxo-2-naphthalenebutyric acid
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Synthesis routes and methods I

Procedure details

To 900 ml of dichloromethane contained in a 3 liter, 3-neck flask equipped with a mechanical stirrer, drying tube and thermometer and surrounded by an ice water bath was added 290.0 g (2.26 moles) naphthalene. To the stirred suspension was added 145.2 g (1.44 moles) of succinic anhydride. A total of 400 g of aluminum chloride was then added in small increments over the next 41/2 hours while stirring and cooling in an ice water bath. The resulting amber brown-yellow reaction mixture was stirred at room temperature overnight. Next morning it was poured on crushed ice and acidified with conc. hydrochloric acid. The aqueous portion was decanted and the organic layer was filtered to collect white solids. The solids were washed with dichloromethane containing 20% hexanes and slurried in 700 ml of boiling ethyl acetate. After cooling in a cold water bath, the solids were collected by filtration and washed with fresh ethyl acetate. Then the solids were recrystallized from 500 ml of glacial acetic acid and dried under vacuum to give 195.0 g (59.4% yield) of 4-(2-naphthyl)4-oxobutyric acid as an off-white solid. M.P. 171°-175° C.; M/e 229; λmax 282 nm (7,260) in ethanol.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
145.2 g
Type
reactant
Reaction Step Two
Quantity
400 g
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reactant
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0 (± 1) mol
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900 mL
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Synthesis routes and methods II

Procedure details

Naphthalene (5.0 gm, 0.039 moles) and succinic anhydride (4.68 gm, 0.0468 moles) were taken up in dichloroethane (50 ml). Aluminium chloride (11.44 g, 0.0858 moles) was added at room temperature and the resulting mixture heated under reflux for 1 hr with stirring. The reaction mixture was cooled to room temperature, diluted with 25 ml of 1:1 mixture of water and Conc. hydrochloric acid. After stirring for 10 min the separated solid was filtered under suction, washed with water and dilute hydrochloric acid. Subsequent column chromatography gave a buff coloured solid. Subsequent chromatography gave 3.7 gm (41%) the title compound, mp 173-174° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
11.44 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Verma, MS Malik, R Singh… - Pesticide Research …, 2003 - indianjournals.com
The condensation of 4-(1 or 2-naphthyl)-4-oxobutanoic acids with thiosemicarbazide in refluxing ethanol afforded 4-(1 or 2-naphthyl)-4-oxobutanoic acid thiosemicarbazones (1, 2) …
Number of citations: 2 www.indianjournals.com
XG Briones, MV Encinas, DFS Petri, JE Pavez… - Langmuir, 2011 - ACS Publications
The adsorption of hydrophobically modified polyelectrolytes derived from poly(maleic anhydride-alt-styrene) (P(MA-alt-St)) containing in their side chain aryl–alkyl groups onto amino- or …
Number of citations: 21 pubs.acs.org
R Bershawy, HS Hafez, SS El-Sakka… - Journal of …, 2023 - Taylor & Francis
3(2H)-Pyridazinone derivatives based on 4-biphenyl, naphtha-2-yl, pyridine, or piperidine moiety were synthesized and characterized using IR and 1HNMR spectra. The activity and …
Number of citations: 3 www.tandfonline.com

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